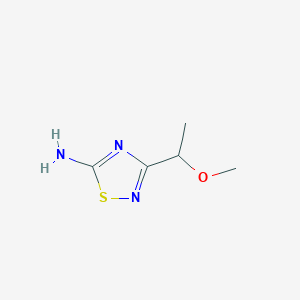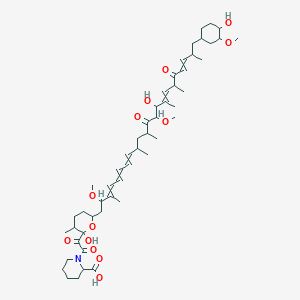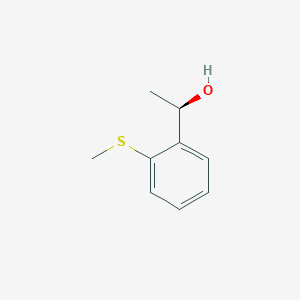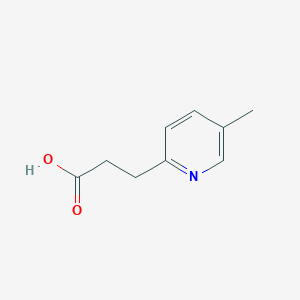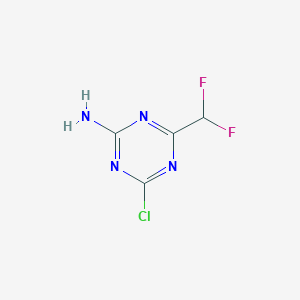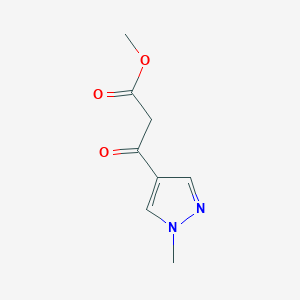
methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPP and is a pyrazole derivative. MPP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has been extensively studied. MPP has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a significant role in the inflammatory response and are the targets of many anti-inflammatory drugs. MPP has been found to inhibit the production of prostaglandins and leukotrienes, which are the mediators of inflammation.
Biochemical and Physiological Effects:
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has been found to exhibit various biochemical and physiological effects. MPP has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. MPP has also been found to inhibit the growth of cancer cells by arresting the cell cycle. In addition, MPP has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. MPP has also been found to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has several advantages for lab experiments. MPP is readily available and can be synthesized using various methods. MPP has been extensively studied, and its mechanism of action is well understood. MPP has also been found to exhibit significant biological activity, making it a promising compound for further research. However, MPP also has some limitations. MPP is relatively unstable and can decompose under certain conditions. MPP also has low solubility in water, which can limit its use in certain experiments.
Future Directions
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has several potential future directions for research. One of the primary areas of research is the development of MPP as an anti-cancer agent. MPP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further research is needed to determine the efficacy of MPP in vivo and its potential use in cancer therapy. Another area of research is the development of MPP as an anti-inflammatory agent. MPP has been found to inhibit the production of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. In addition, further research is needed to explore the antimicrobial activity of MPP and its potential use as an antibacterial and antifungal agent.
Conclusion:
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a promising compound with potential applications in various fields of scientific research. MPP has been synthesized using various methods, and its mechanism of action has been extensively studied. MPP has been found to exhibit significant biological activity, making it a promising compound for further research. However, further research is needed to determine the efficacy of MPP in vivo and its potential use in various fields of scientific research.
Scientific Research Applications
Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has found potential applications in various fields of scientific research. One of the primary applications of MPP is in the field of medicinal chemistry. MPP has been reported to exhibit antitumor activity and has shown promising results in inhibiting the growth of cancer cells. MPP has also been studied for its potential use as an anti-inflammatory agent. In addition, MPP has been found to exhibit antimicrobial activity and has shown potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
methyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)7(11)3-8(12)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMZHSJXJUCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



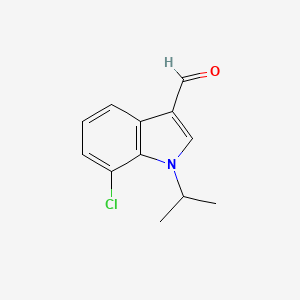
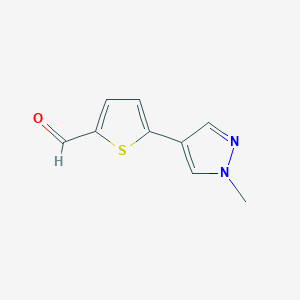
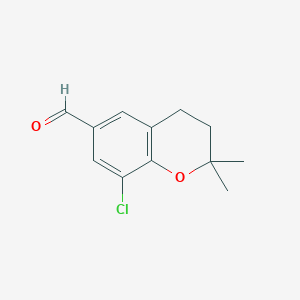

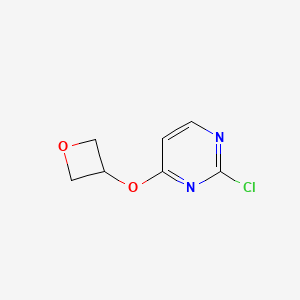
![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)

